molecular formula C5H6ClNOS B13479546 4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride

4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B13479546
M. Wt: 163.63 g/mol
InChI Key: OJORXUWWUFNFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant biological properties and have been extensively studied for their medicinal applications

Preparation Methods

The synthesis of 4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride involves several steps. One common synthetic route includes the reaction of a pyridine derivative with a thiol compound under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Sulfanyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other dihydropyridine derivatives, such as:

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C5H6ClNOS

Molecular Weight

163.63 g/mol

IUPAC Name

4-sulfanyl-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C5H5NOS.ClH/c7-5-3-4(8)1-2-6-5;/h1-3H,(H2,6,7,8);1H

InChI Key

OJORXUWWUFNFCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1S.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.